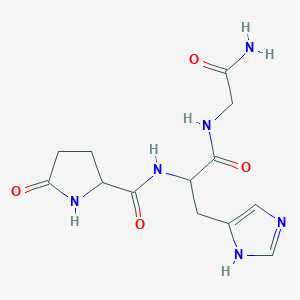

H-DL-Pyr-DL-His-Gly-NH2

説明

H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide featuring a pyrrolidine (Pyr) residue, a histidine (His) residue, and a glycine (Gly) amide terminus. The "DL" notation indicates racemic configurations at the chiral centers of Pyr and His, distinguishing it from enantiopure analogs. The absence of direct data in the evidence necessitates extrapolation from structurally related compounds for comparative analysis.

特性

分子式 |

C13H18N6O4 |

|---|---|

分子量 |

322.32 g/mol |

IUPAC名 |

N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H18N6O4/c14-10(20)5-16-12(22)9(3-7-4-15-6-17-7)19-13(23)8-1-2-11(21)18-8/h4,6,8-9H,1-3,5H2,(H2,14,20)(H,15,17)(H,16,22)(H,18,21)(H,19,23) |

InChIキー |

UYOSWIKLLFALHX-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: H-DL-ピロール-DL-ヒスチジン-グリシン-NH2の合成には、アミノ酸を段階的に付加してペプチド鎖を形成することが含まれます。このプロセスは、通常、アミノ基とカルボキシル基を保護して不要な反応を防ぐことから始まります。 次に、アミノ酸はジシクロヘキシルカルボジイミド(DCC)などの試薬を使用してカップリングされてペプチド結合を形成します 。ペプチド鎖が組み立てられたら、保護基を除去して最終生成物が得られます。

工業生産方法: H-DL-ピロール-DL-ヒスチジン-グリシン-NH2のようなペプチドの工業生産には、しばしば固相ペプチド合成(SPPS)が用いられます。この方法は、最初のアミノ酸を固体樹脂に固定し、保護されたアミノ酸を順次付加することによって、ペプチドを効率的かつスケーラブルに生産することを可能にします。 最終的なペプチドは樹脂から切断され、精製されます.

化学反応の分析

科学研究における用途

H-DL-ピロール-DL-ヒスチジン-グリシン-NH2は、科学研究で幅広い用途を持っています。これは、抗菌ペプチド(AMP)、細胞透過性ペプチド(CPP)、金属キレートペプチド(MCP)の研究に使用されます。 これらのペプチドは、新しい抗生物質、薬物送達システム、金属解毒剤の開発に役立ちます。 さらに、H-DL-ピロール-DL-ヒスチジン-グリシン-NH2は、内分泌学および代謝研究において重要な意味を持つ成長ホルモン放出ペプチド(GHRP)の研究に使用されます.

科学的研究の応用

H-DL-Pyr-DL-His-Gly-NH2 has a wide range of applications in scientific research. It is used in the study of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and metal-chelating peptides (MCPs). These peptides are valuable in developing new antibiotics, drug delivery systems, and metal detoxification agents . Additionally, H-DL-Pyr-DL-His-Gly-NH2 is used in the study of growth hormone-releasing peptides (GHRPs), which have significant implications in endocrinology and metabolic research .

作用機序

類似化合物の比較

類似化合物: H-DL-ピロール-DL-ヒスチジン-グリシン-NH2に類似する化合物には、H-DL-ピロール-DL-グルタミン-DL-アスパラギン酸-DL-チロシン-DL-キシルトロシン-グリシン-DL-アラニン-DL-ヒスチジン-DL-メチオニン-DL-アスパラギン酸-DL-フェニルアラニン-NH2やH-DL-ピロール-DL-グルタミン-DL-トリプトファン-DL-アラニン-DL-バリン-グリシン-DL-ヒスチジン-DL-フェニルアラニン-DL-メチオニン-NH2などの他の合成ペプチドが含まれます.

独自性: H-DL-ピロール-DL-ヒスチジン-グリシン-NH2は、その特定の配列と、ピロール、ヒスチジン、グリシン残基の存在により、ユニークです。このアミノ酸の組み合わせは、異なる生物活性と安定性を付与し、様々な研究用途において価値があります。

類似化合物との比較

Comparison with Similar Compounds

The provided evidence focuses on H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (CAS: 51776-33-1), a heptapeptide with distinct residues and applications . Below, we compare key attributes of these peptides, emphasizing physicochemical properties, structural complexity, and functional implications.

Table 1: Physicochemical and Structural Comparison

Key Observations:

Structural Complexity: H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 is a longer peptide (7 residues vs. 3 in H-DL-Pyr-DL-His-Gly-NH2), incorporating charged (Arg) and aromatic (Tyr) residues. This likely enhances its solubility and interaction with biological targets compared to the simpler, racemic H-DL-Pyr-DL-His-Gly-NH2.

Physicochemical Stability :

- The storage requirement of -20°C for H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 suggests sensitivity to thermal degradation, a common trait in peptides with labile residues (e.g., Arg, Tyr) . H-DL-Pyr-DL-His-Gly-NH2, with fewer residues, might exhibit greater stability under similar conditions, though empirical data are lacking.

In contrast, H-DL-Pyr-DL-His-Gly-NH2’s Pyrrolidine (a cyclic secondary amine) could mimic proline-like conformational constraints but with altered hydrogen-bonding capacity.

生物活性

H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

H-DL-Pyr-DL-His-Gly-NH2 consists of three amino acids: Pyr (Pyrrolidine), His (Histidine), and Gly (Glycine). The presence of these amino acids contributes to its biological activity, particularly in antimicrobial and cellular signaling processes.

The biological activity of H-DL-Pyr-DL-His-Gly-NH2 is primarily attributed to its interaction with specific molecular targets and pathways:

- Antimicrobial Activity : As an antimicrobial peptide, H-DL-Pyr-DL-His-Gly-NH2 disrupts bacterial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various pathogens.

- Cell Signaling : The peptide may modulate intracellular signaling pathways by binding to surface receptors, which can activate or inhibit downstream effects such as enzyme activity and gene expression.

Pharmacological Applications

H-DL-Pyr-DL-His-Gly-NH2 has been studied for several pharmacological applications:

- Antimicrobial Peptides (AMPs) : Research indicates that this compound can be utilized in developing new antibiotics due to its ability to target bacterial membranes effectively.

- Cell-Penetrating Peptides (CPPs) : Its structure allows it to facilitate the delivery of therapeutic agents across cell membranes, enhancing drug delivery systems.

- Metal-Chelating Peptides (MCPs) : H-DL-Pyr-DL-His-Gly-NH2 can also chelate metal ions, which may have applications in detoxification therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of H-DL-Pyr-DL-His-Gly-NH2. Below are key findings from selected research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。